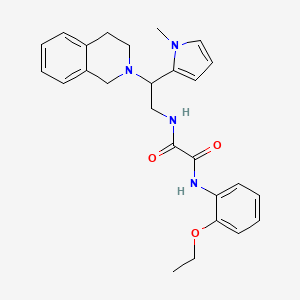
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Sleep Modulation
A study by Dugovic et al. (2009) explores the blockade of orexin-1 receptors and its effects on sleep, particularly through the modulation of orexin-2 receptor antagonism. Orexins are neuropeptides involved in the maintenance of wakefulness, and their receptors (OX1R and OX2R) play distinct roles in sleep-wake regulation. The research demonstrated that antagonism of OX2R significantly promotes sleep by reducing latency and increasing non-rapid eye movement and rapid eye movement sleep durations. These effects are mediated by alterations in neurotransmitter release, such as decreased histamine in the lateral hypothalamus and increased dopamine in the prefrontal cortex. Co-administration with an OX1R antagonist attenuated the sleep-promoting effects of the OX2R antagonist, suggesting a complex interaction between orexin receptors in sleep modulation (Dugovic et al., 2009).
Dopamine Agonist Properties
Jacob et al. (1981) investigated the dopamine-like activities of a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines. These compounds were synthesized to examine their potential to mimic dopamine's effects on the renal artery. Findings indicated that the N-methyl derivative was comparable in potency to certain antidepressant agents, suggesting the relevance of the isoquinoline structure in dopaminergic activity. This study provides insight into the chemical interactions that may underlie the therapeutic potential of related compounds in modulating dopamine-related functions (Jacob et al., 1981).
Novel Synthesis Routes and Chemical Reactivity
Further research explores the chemical synthesis and reactivity of related isoquinoline compounds, providing foundational knowledge for the development of new therapeutic agents or research tools. For example, Awad et al. (2001) detailed the synthesis of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile and its subsequent reactions, highlighting a methodological approach to crafting pyrrolo[2,1-a]isoquinoline derivatives with potential biological activities (Awad et al., 2001).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-3-33-24-13-7-6-11-21(24)28-26(32)25(31)27-17-23(22-12-8-15-29(22)2)30-16-14-19-9-4-5-10-20(19)18-30/h4-13,15,23H,3,14,16-18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYKCPYSKUBPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2563924.png)

![6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2563926.png)
![1-[4-(9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2563927.png)

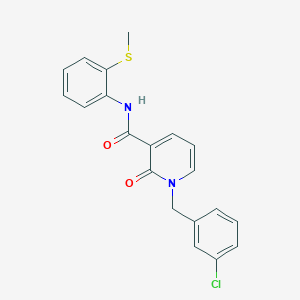
![3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride](/img/structure/B2563933.png)

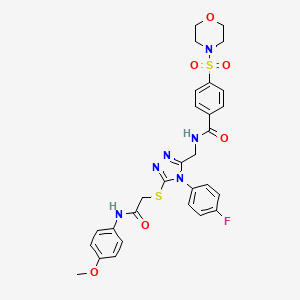

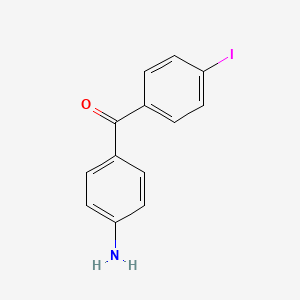

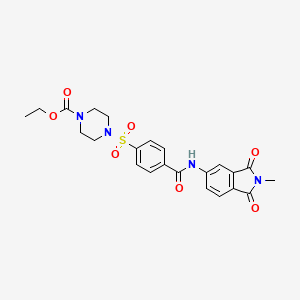
![1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2563947.png)